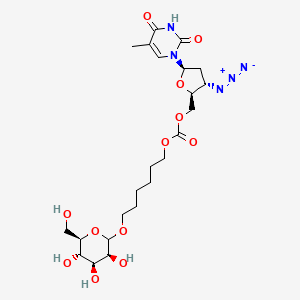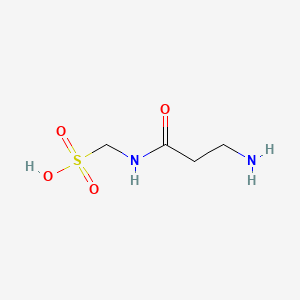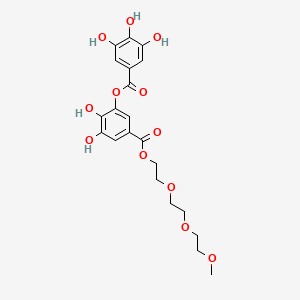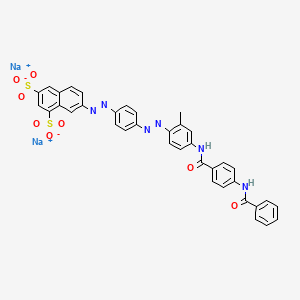
N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/PB0620000 is a compound listed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
Vorbereitungsmethoden
The preparation methods for NIOSH/PB0620000 involve specific synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed procedures for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to such chemicals . These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria.
Analyse Chemischer Reaktionen
NIOSH/PB0620000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides general industrial hygiene information for hundreds of chemicals, including NIOSH/PB0620000, and outlines the types of reactions it undergoes, common reagents, and conditions used in these reactions . Major products formed from these reactions depend on the specific reagents and conditions applied.
Wissenschaftliche Forschungsanwendungen
NIOSH/PB0620000 has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. The compound is used in occupational safety and health research to understand hazards and health risks associated with exposure to advanced materials and nanotechnology . It is also involved in research related to robotics and the safety of workers using or working near robots .
Wirkmechanismus
The mechanism of action of NIOSH/PB0620000 involves its interaction with specific molecular targets and pathways. The compound’s effects are studied to understand its impact on human health and safety, particularly in occupational settings. NIOSH publications provide detailed information on the handling of hazardous drugs and the risks associated with exposure to such compounds .
Vergleich Mit ähnlichen Verbindungen
NIOSH/PB0620000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include various volatile organic compounds and other hazardous chemicals that exhibit similar properties and risks . The uniqueness of NIOSH/PB0620000 lies in its specific applications and the detailed information provided by NIOSH for its safe handling and use in occupational settings.
Conclusion
NIOSH/PB0620000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health.
Eigenschaften
CAS-Nummer |
80259-51-4 |
|---|---|
Molekularformel |
C20H16FN3O2S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[4-[(3-fluoroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChI-Schlüssel |
UPVNFQXGEPTBQW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)











